Ethyl (1E)-N-(4-chlorobenzoyl)ethanimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (1E)-N-(4-chlorobenzoyl)ethanimidothioate is an organic compound with a complex structure that includes an ethyl group, a chlorobenzoyl group, and an ethanimidothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1E)-N-(4-chlorobenzoyl)ethanimidothioate typically involves the reaction of ethyl ethanimidothioate with 4-chlorobenzoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1E)-N-(4-chlorobenzoyl)ethanimidothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (1E)-N-(4-chlorobenzoyl)ethanimidothioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl (1E)-N-(4-chlorobenzoyl)ethanimidothioate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl (4-chlorobenzoyl)acetate: Shares the chlorobenzoyl group but differs in the rest of the structure.
Ethyl (4-chlorobenzoyl)propanoate: Another similar compound with a different carbon chain length.
Properties
CAS No. |
83253-09-2 |
---|---|
Molecular Formula |
C11H12ClNOS |
Molecular Weight |
241.74 g/mol |
IUPAC Name |
ethyl N-(4-chlorobenzoyl)ethanimidothioate |
InChI |
InChI=1S/C11H12ClNOS/c1-3-15-8(2)13-11(14)9-4-6-10(12)7-5-9/h4-7H,3H2,1-2H3 |
InChI Key |
CYAMEHWVSDXXSO-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=NC(=O)C1=CC=C(C=C1)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.